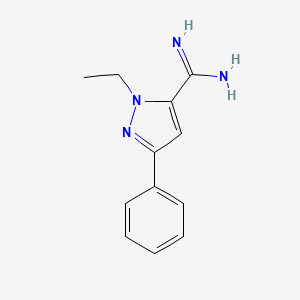

1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

CAS No.: 2097963-16-9

Cat. No.: VC3148710

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097963-16-9 |

|---|---|

| Molecular Formula | C12H14N4 |

| Molecular Weight | 214.27 g/mol |

| IUPAC Name | 2-ethyl-5-phenylpyrazole-3-carboximidamide |

| Standard InChI | InChI=1S/C12H14N4/c1-2-16-11(12(13)14)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) |

| Standard InChI Key | VIUNDLWRZJIFKP-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N |

| Canonical SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N |

Introduction

Structural Characteristics

Chemical Structure and Properties

1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide consists of a pyrazole core decorated with specific functional groups that define its chemical identity. The ethyl substituent at N1 provides moderate lipophilicity, while the phenyl group at C3 offers aromatic character and potential for π-π stacking interactions with biological targets. The carboximidamide functionality at C5 introduces basic properties and hydrogen bonding capabilities.

Based on structural analysis, this compound can be compared to the related molecule 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, which differs only in the functional group at the C5 position . The similar pyrazole core structure suggests comparable physical properties, with modifications due to the different functional group.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₄ | Structural analysis |

| Molecular Weight | Approximately 214.27 g/mol | Calculated from molecular formula |

| Physical State | Likely crystalline solid | Based on similar pyrazole derivatives |

| Solubility | Moderate solubility in organic solvents; limited water solubility | Based on functional groups present |

| Melting Point | Estimated >150°C | Compared with similar pyrazole compounds |

| Log P | 1.8-2.5 | Estimated based on structure and substituents |

Structural Comparison with Related Compounds

To better understand the potential properties of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, a comparison with structurally related compounds provides valuable insights.

Table 2: Comparison with Structurally Related Compounds

Synthesis Methodologies

General Synthetic Routes for Pyrazole Derivatives

Several established synthetic routes can be adapted for the preparation of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, based on methodologies applied to similar pyrazole derivatives.

The classical approach for synthesizing pyrazoles involves the condensation of 1,3-diketones with hydrazine (Knorr-type reactions) . For example, acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole according to the following reaction:

CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃)₂C₃HN₂H + 2H₂O

For 3-phenyl-1H-pyrazole specifically, synthesis can be achieved from acetophenone through Knoevenagel condensation followed by cyclization with hydrazine, with reported yields of up to 80% .

Proposed Synthetic Routes for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

Based on established methodologies for similar compounds, several potential synthetic pathways for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide can be proposed:

Table 3: Potential Synthetic Pathways for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide

| Synthetic Approach | Key Reagents and Conditions | Potential Advantages | Potential Challenges |

|---|---|---|---|

| From 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 1. Conversion to acid chloride 2. Reaction with ammonia 3. Dehydration to nitrile 4. Reaction with hydroxylamine/reduction | Utilizes readily available precursor | Multiple steps; careful control of conditions required |

| From ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate | 1. Direct amidoxime formation 2. Reduction to amidine | Fewer steps | May require specialized reagents |

| Cyclization of ethyl-hydrazine with phenyl-substituted β-ketoester | 1. Cyclization 2. Conversion of ester to amidine | One-pot synthesis potential | Regioselectivity challenges |

| Pinner reaction approach | 1. Synthesis of corresponding nitrile 2. Pinner reaction to form imidate 3. Ammonolysis | Well-established methodology | Sensitivity to moisture |

Analytical Considerations during Synthesis

During synthesis, various analytical techniques would be essential for monitoring reaction progress and confirming product identity:

-

Thin-layer chromatography (TLC) for reaction monitoring

-

High-performance liquid chromatography (HPLC) for purity assessment

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

-

Infrared spectroscopy for functional group identification

The carboximidamide group in 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide may enhance antimicrobial activity through improved binding to microbial targets, potentially offering advantages over carboxylic acid or ester derivatives. The amidine functionality could interact with negatively charged bacterial cell components, disrupting membrane integrity or interfering with essential enzymatic processes.

Spectroscopic and Analytical Characterization

| Spectroscopic Method | Predicted Characteristic Features |

|---|---|

| ¹H NMR | Ethyl group: CH₃ (triplet, δ 1.2-1.4 ppm), CH₂ (quartet, δ 4.0-4.2 ppm) Phenyl group: complex multiplet (δ 7.3-7.6 ppm) Pyrazole C4-H: singlet (δ 6.5-7.0 ppm) NH₂ of carboximidamide: broad signals (δ 5.0-6.5 ppm) NH of carboximidamide: broad signal (δ 8.0-9.0 ppm) |

| ¹³C NMR | Ethyl carbons: CH₃ (δ 13-16 ppm), CH₂ (δ 44-48 ppm) Pyrazole carbons: C3 (δ 150-155 ppm), C4 (δ 105-110 ppm), C5 (δ 145-150 ppm) Phenyl carbons: (δ 125-140 ppm) Carboximidamide carbon: (δ 160-165 ppm) |

| IR | N-H stretching: 3300-3500 cm⁻¹ C=N stretching: 1640-1690 cm⁻¹ Aromatic C=C stretching: 1450-1600 cm⁻¹ C-N stretching: 1200-1350 cm⁻¹ |

| Mass Spectrometry | Molecular ion [M+H]⁺: m/z 215 Fragment ions might include loss of ethyl (m/z 186) and cleavage patterns characteristic of the pyrazole ring |

Chromatographic Analysis

For purification and analytical purposes, various chromatographic techniques would be applicable to 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide.

Table 6: Predicted Chromatographic Behavior

| Chromatographic Technique | Predicted Parameters | Applications |

|---|---|---|

| Thin-Layer Chromatography | Mobile phase: EtOAc/Hexane or DCM/MeOH mixtures Expected Rf: 0.3-0.5 in appropriate solvent systems Visualization: UV and ninhydrin-positive | Reaction monitoring, purity assessment |

| HPLC | C18 reversed-phase column Mobile phase: Gradient of water/acetonitrile with buffer Detection: UV at 254-280 nm | Quantitative analysis, purity determination |

| LC-MS | Similar HPLC conditions with MS detection Electrospray ionization (ESI) in positive mode | Structural confirmation, trace analysis |

Based on data for the related compound 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, the predicted collision cross-section for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide would be approximately 150-155 Ų, possibly slightly larger than the 148.0 Ų reported for the [M+H]⁺ ion of the carboxylic acid derivative .

Structure-Activity Relationship Considerations

Key Structural Elements

Understanding the relationship between structure and activity is essential for optimizing the potential applications of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide. Several structural elements deserve particular attention:

-

Pyrazole Core: Provides a planar, nitrogen-containing heterocycle that can engage in π-stacking interactions with aromatic amino acid residues in biological targets.

-

N1-Ethyl Group: Contributes to lipophilicity and may influence binding orientation and selectivity through steric effects.

-

C3-Phenyl Group: Enhances lipophilicity and provides additional opportunities for π-stacking and hydrophobic interactions with biological targets.

-

C5-Carboximidamide Group: Introduces hydrogen bond donor and acceptor capabilities, as well as positive charge character under physiological conditions, potentially enhancing interactions with biological targets.

| Modification | Rationale | Expected Effect |

|---|---|---|

| Substitution on phenyl ring | Introduction of electron-donating or electron-withdrawing groups | Modulation of electronic properties and biological activity |

| Variation of N1 substituent | Replacement of ethyl with other alkyl or functionalized groups | Altered lipophilicity and binding properties |

| Modification of carboximidamide | Introduction of additional substituents or cyclization | Fine-tuning of hydrogen bonding capabilities and stability |

| Isosteric replacement | Substitution of pyrazole with other heterocycles | Exploration of alternative scaffolds with similar spatial arrangement |

Applications and Future Research Directions

Future Research Priorities

To fully explore the potential of 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, several research directions warrant investigation:

-

Synthetic methodology optimization: Development of efficient and scalable synthetic routes with high yields and purity.

-

Comprehensive structural characterization: Complete spectroscopic analysis and X-ray crystallography to confirm three-dimensional structure.

-

Systematic biological screening: Evaluation against diverse microbial pathogens, inflammatory mediators, cancer cell lines, and enzymatic targets.

-

Structure-activity relationship studies: Synthesis and testing of structural analogs to identify optimal substitution patterns.

-

Mechanistic investigations: Determination of precise molecular mechanisms underlying any observed biological activities.

-

Formulation development: Exploration of suitable formulations to enhance stability, solubility, and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume